![molecular formula C13H16N2O2 B599012 1-叔丁基-1H-苯并[d]咪唑-6-羧酸甲酯 CAS No. 1199773-49-3](/img/structure/B599012.png)

1-叔丁基-1H-苯并[d]咪唑-6-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

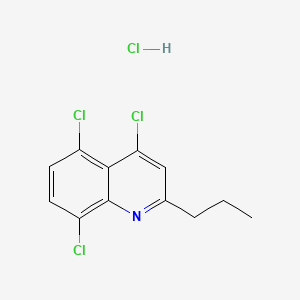

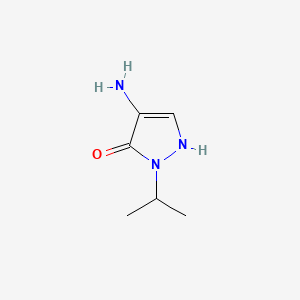

“Methyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate” is a derivative of 1H-benzo[d]imidazole . 1H-benzo[d]imidazole derivatives have been found to have a variety of biological activities . They are DNA minor groove-binding ligands (MGBLs) that form non-covalent interactions with the minor groove of DNA and continue to be promising drug candidates in the discovery of potential new anticancer agents .

Synthesis Analysis

The synthesis of 1H-benzo[d]imidazole derivatives involves the use of different functional groups at the phenyl ring and variable lengths of the alkyl chain at the piperazine end . The oxidizing agent Na2S2O5 forms sodium bisulfite (NaHSO3) in water which then forms an adduct with aldehyde and reacts with the diamine derivatives to give the final compounds .Molecular Structure Analysis

1H-benzo[d]imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-benzo[d]imidazole derivatives involve the use of different functional groups at the phenyl ring and variable lengths of the alkyl chain at the piperazine end . The oxidizing agent Na2S2O5 forms sodium bisulfite (NaHSO3) in water which then forms an adduct with aldehyde and reacts with the diamine derivatives to give the final compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-benzo[d]imidazole derivatives can vary depending on the specific functional groups and alkyl chain lengths used in their synthesis . For example, one compound was obtained as a brown crystalline solid with a melting point of 230–231.7 °C .科学研究应用

Organic Synthesis

Imidazole derivatives are pivotal in organic chemistry due to their presence in various biologically active compounds. The compound can serve as a building block for the synthesis of more complex molecules. It can be used to introduce the imidazole ring into larger molecules, which is a core structure in many pharmaceuticals .

Pharmaceutical Development

Imidazole rings are found in many drugs due to their pharmacological properties. Methyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate could be used to create new medications with antibacterial, antifungal, and antiviral properties. Its derivatives may also exhibit anti-inflammatory and antitumor activities .

Catalysis

The imidazole moiety is known for its catalytic abilities in chemical reactions. This compound could be explored as a potential catalyst or a component of a catalytic system, particularly in reactions requiring a high degree of regioselectivity .

作用机制

Target of Action

Methyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate, also known as Methyl 1-(tert-butyl)-1H-benzo[d]imidazole-6-carboxylate, is a compound that belongs to the class of imidazole derivatives Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the targets can vary depending on the specific biological activity.

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The interaction with these targets can lead to the inhibition or activation of certain pathways, resulting in the observed biological activities.

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could be affected . These could include pathways related to inflammation, tumor growth, bacterial and viral infections, and more .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives, the effects can vary depending on the specific activity . These could include the inhibition of bacterial growth, reduction of inflammation, inhibition of tumor growth, and more .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets . .

未来方向

属性

IUPAC Name |

methyl 3-tert-butylbenzimidazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-13(2,3)15-8-14-10-6-5-9(7-11(10)15)12(16)17-4/h5-8H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBVDJZSBYSXHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=NC2=C1C=C(C=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682033 |

Source

|

| Record name | Methyl 1-tert-butyl-1H-benzimidazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate | |

CAS RN |

1199773-49-3 |

Source

|

| Record name | Methyl 1-tert-butyl-1H-benzimidazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2-(Diethylamino)ethyl)-10,11-dihydro-1H-dicyclopenta[c,g]carbazole-3,9(2H,6H)-dione hydrochloride](/img/structure/B598937.png)

![8-Azabicyclo[3.2.1]octan-2-one,8-methyl-6-propyl-,(1R,5R,6R)-rel-(9CI)](/img/no-structure.png)